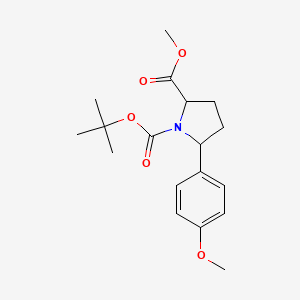![molecular formula C8H9NO3 B6617842 2-azaspiro[4.4]nonane-1,3,6-trione CAS No. 1539671-77-6](/img/structure/B6617842.png)
2-azaspiro[4.4]nonane-1,3,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-azaspiro[4.4]nonane-1,3,6-trione (also known as 2-azaspiro[4.4]nonane-1,3,6-tetraone or 2-azaspiro[4.4]nonane-1,3,6-thione) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a four-ring system with a spirocyclic double bond and a sulfur atom. This compound has been found to have interesting properties, such as being a potent inhibitor of enzymes and having a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
2-azaspiro[4.4]nonane-1,3,6-trione has been studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of enzymes, such as carbonic anhydrase, cytochrome P450, and tyrosinase. It has also been studied for its potential anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, this compound has been studied for its potential use in drug delivery systems, as it has been found to be able to bind to and transport drugs across cell membranes.
Wirkmechanismus
The mechanism of action of 2-azaspiro[4.4]nonane-1,3,6-trione is not yet fully understood. However, it is believed that its inhibitory effects on enzymes are due to its ability to bind to and block the active sites of the enzymes. In addition, its anti-inflammatory, anti-tumor, and anti-bacterial properties are believed to be due to its ability to bind to and inhibit the activity of certain proteins.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as carbonic anhydrase, cytochrome P450, and tyrosinase. In addition, it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to have the potential to bind to and transport drugs across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
2-azaspiro[4.4]nonane-1,3,6-trione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it has a wide range of biological activities, making it a useful tool for research. However, there are also some limitations to its use in laboratory experiments. It is relatively expensive, and it can be difficult to purify. In addition, it has a short shelf life, so it must be used quickly after synthesis.
Zukünftige Richtungen
There are several potential future directions for research on 2-azaspiro[4.4]nonane-1,3,6-trione. Further research could be conducted on its potential applications in drug delivery systems and its ability to bind to and transport drugs across cell membranes. In addition, further research could be conducted on its potential anti-inflammatory, anti-tumor, and anti-bacterial properties. Furthermore, research could be conducted on the mechanism of action of this compound and its potential uses in other areas, such as agriculture and food science. Finally, research could be conducted on the synthesis of this compound and ways to improve its purity and shelf life.
Synthesemethoden
2-azaspiro[4.4]nonane-1,3,6-trione can be synthesized using a variety of methods. One common method is through the reaction of 2-azaspiro[4.4]nonane-1,3,6-tetraone with sulfuric acid. This reaction produces this compound, which can then be purified and used for further research. Other methods for synthesizing this compound include the reaction of 2-azaspiro[4.4]nonane-1,3,6-tetraone with other reagents, such as thionyl chloride, dimethyl sulfoxide, and ethyl acetate.
Eigenschaften
IUPAC Name |
2-azaspiro[4.4]nonane-1,3,9-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-2-1-3-8(5)4-6(11)9-7(8)12/h1-4H2,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGCIEYYGNXINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)
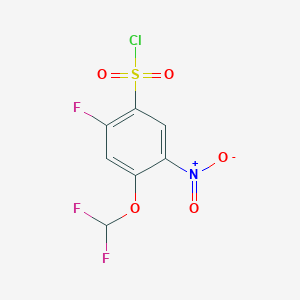
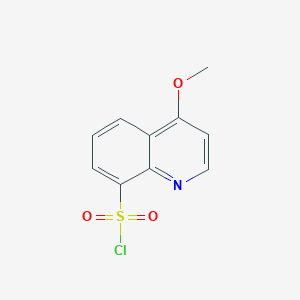
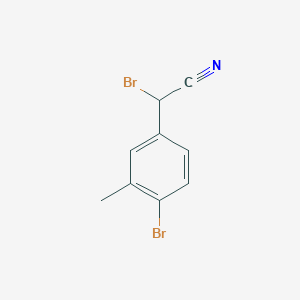

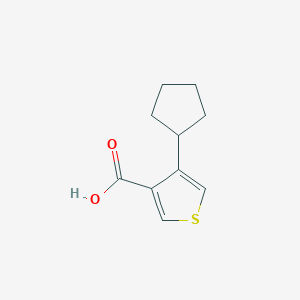
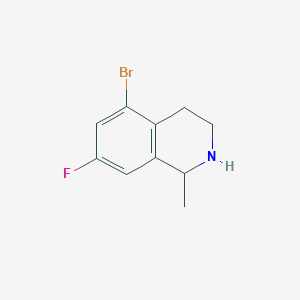



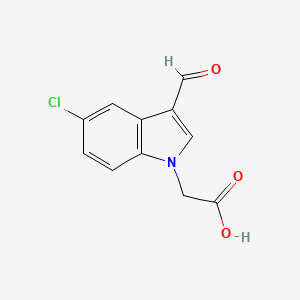
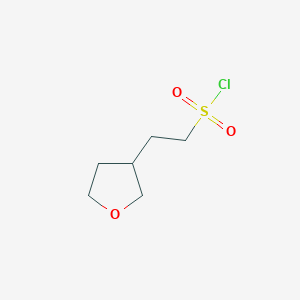
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)
